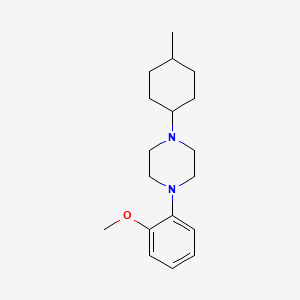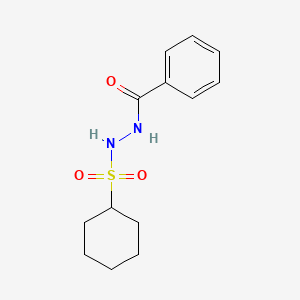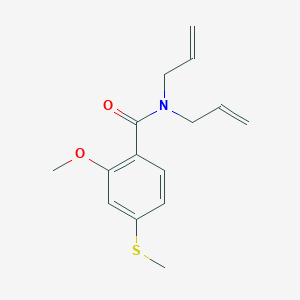
2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and two prop-2-en-1-yl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine under acidic conditions.
Introduction of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be introduced through a substitution reaction using an appropriate alkylating agent such as allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Allyl bromide, potassium carbonate
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: Lacks the prop-2-en-1-yl groups, which may affect its reactivity and biological activity.
N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE: Lacks the methoxy and methylsulfanyl groups, which may influence its chemical properties and applications.
Uniqueness
2-METHOXY-4-(METHYLSULFANYL)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is unique due to the presence of both methoxy and methylsulfanyl groups, as well as the prop-2-en-1-yl groups
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-5-9-16(10-6-2)15(17)13-8-7-12(19-4)11-14(13)18-3/h5-8,11H,1-2,9-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBJCSQGBUEBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride](/img/structure/B5851838.png)
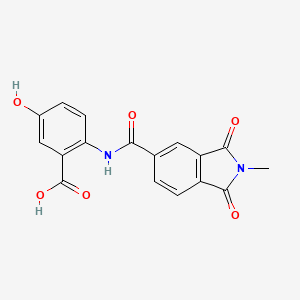
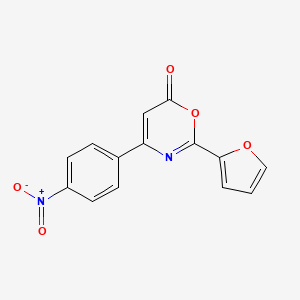
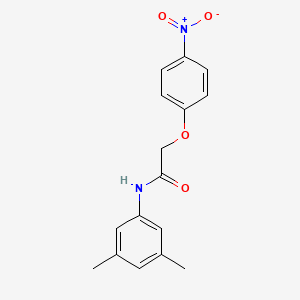
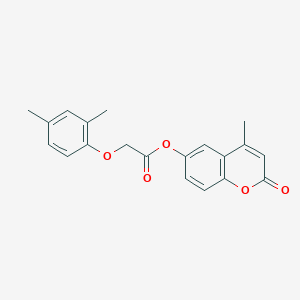
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B5851875.png)

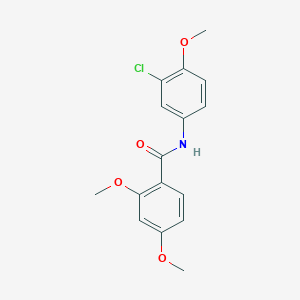
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
![N~1~-(2,4-DIMETHOXYPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
